Methyl N-Boc-3-amino-2-hydroxypropanoate
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Overview
Description
Methyl N-Boc-3-amino-2-hydroxypropanoate is an organic compound with the molecular formula C9H17NO5 and a molecular weight of 219.23 g/mol. It is commonly used in the synthesis of various amino acid derivatives and complex molecular structures due to its amino and hydroxy functionalities.
Preparation Methods
The synthesis of methyl N-Boc-3-amino-2-hydroxypropanoate typically involves multistep synthetic routes. One method describes the asymmetric synthesis of methyl N-Boc-2-deoxy-2-amino-l-erythroside and its derivatives from sorbic acid through diastereoselective aminohydroxylation, ester reduction, and ozonolysis. Another approach involves the efficient stereoselective synthesis of methyl 2-amino-3-(Boc-amino)-3-phenylpropanoate via acetamide-based Sharpless aminohydroxylation.
Chemical Reactions Analysis
Methyl N-Boc-3-amino-2-hydroxypropanoate participates in various chemical reactions, leveraging its amino and hydroxy functionalities. These include transformations into different amino acid derivatives and the formation of complex molecular structures. For example, the synthesis of four enantiomers of (1-amino-3-hydroxypropane-1,3-diyl)diphosphonic acid, analogues of 4-hydroxyglutamic acids, showcases the compound’s versatility in producing phosphonate analogues through Abramov reactions and hydrolysis.
Scientific Research Applications
Methyl N-Boc-3-amino-2-hydroxypropanoate is utilized in asymmetric syntheses, providing a pathway to various enantiomerically enriched amino acid derivatives. It has been applied in the synthesis of methyl N-Boc-2-deoxy-2-amino-l-erythroside and methyl N-Boc-2,3-dideoxy-3-amino-l-arabinopyranoside, highlighting its role in constructing complex sugar analogs with potential biological activities.
Mechanism of Action
The mechanism by which methyl N-Boc-3-amino-2-hydroxypropanoate exerts its effects involves its amino and hydroxy functionalities, which participate in various chemical reactions to form different amino acid derivatives and complex molecular structures. The molecular targets and pathways involved in these reactions are primarily related to the synthesis of enantiomerically enriched amino acid derivatives.
Comparison with Similar Compounds
Methyl N-Boc-3-amino-2-hydroxypropanoate can be compared to other similar compounds such as methyl 2-amino-3-(Boc-amino)-3-phenylpropanoate and methyl 3-amino-2-hydroxypropanoate hydrochloride . These compounds share similar functionalities and are used in the synthesis of various amino acid derivatives and complex molecular structures . this compound is unique in its specific applications in asymmetric syntheses and the construction of complex sugar analogs.
Properties
IUPAC Name |
methyl 2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO5/c1-9(2,3)15-8(13)10-5-6(11)7(12)14-4/h6,11H,5H2,1-4H3,(H,10,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQTVOWNRRLNDEY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C(=O)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113525-87-4 |
Source
|
Record name | methyl 3-{[(tert-butoxy)carbonyl]amino}-2-hydroxypropanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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